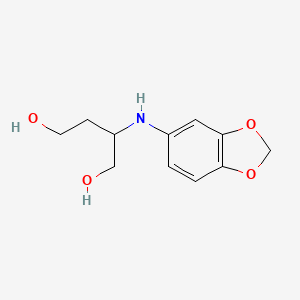

2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Paper describes the synthesis of a related compound, 1-(1,3-benzodioxol-5-yl)-2-butanamine, using an asymmetric synthesis approach. This process also yielded the enantiomers of the compound and its alpha-methyl homologue (MDA). The synthesis involved is relevant as it provides a method that could potentially be adapted for the synthesis of "2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol".

Molecular Structure Analysis

In paper and , the synthesis and structure of 1,3,5-tris(dimethylamino)benzene are reported. The X-ray structure analysis revealed planar arene rings and the effects of steric interactions on the puckering of amino substituents. Although the compound is not directly analyzed, understanding the structural implications of amino substituents on benzene rings can be useful for inferring the molecular structure of "2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol".

Chemical Reactions Analysis

Paper discusses the nickel-catalyzed transfer hydrogenation of benzonitriles, which is a reaction that could be relevant when considering the chemical reactions of benzodioxol derivatives. The study provides insights into the reaction mechanisms and the use of 1,4-butanediol as a hydrogen source, which is part of the compound of interest.

Physical and Chemical Properties Analysis

The papers provided do not directly discuss the physical and chemical properties of "2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol". However, the synthesis methods and molecular structures discussed in papers , , and can provide a foundation for predicting such properties. For example, the presence of the 1,3-benzodioxol moiety and the butanediol component suggests potential solubility in organic solvents and the possibility of hydrogen bonding, which would affect the compound's physical properties.

Wissenschaftliche Forschungsanwendungen

Biotechnological Production and Applications

2,3-Butanediol Production in Saccharomyces cerevisiae : Kim & Hahn (2015) demonstrated improvements in producing 2,3-butanediol in Saccharomyces cerevisiae. They introduced a heterologous 2,3-butanediol biosynthetic pathway and deleted competing pathways, leading to the highest yield and productivity of 2,3-butanediol ever reported in this yeast species (Kim & Hahn, 2015).

Applications in Agriculture : Kong et al. (2018) explored the use of 2,3-butanediol stereoisomers in agriculture. They found that specific stereoisomers of 2,3-butanediol can trigger plant immunity against multiple viruses, showing promise for agricultural applications (Kong, Shin, Kim, & Ryu, 2018).

Chemical and Industrial Applications

Gasoline, Solvents, and Fuel Additives : Harvey, Merriman, & Quintana (2016) reported that 2,3-butanediol could be dehydrated to form compounds with potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents (Harvey, Merriman, & Quintana, 2016).

Microbial Production for Industry Applications : Białkowska (2016) reviewed strategies for efficient and economical microbial production of 2,3-butanediol, highlighting its diverse industrial applications, including manufacturing of synthetic rubber, perfumes, and foodstuffs (Białkowska, 2016).

Catalytic Dehydration Studies : Studies like that of Matsuda et al. (2020) have focused on catalytic dehydration of butanediols to form unsaturated alcohols, crucial in various chemical synthesis processes (Matsuda, Matsumura, Nakazono, Sato, Takahashi, Yamada, & Sato, 2020).

Biomedical Research Applications

- Inhibitors of Kinase Domain of Vascular Endothelial Growth Factor Receptor-2 : Wissner et al. (2005) synthesized 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as covalent-binding, irreversible inhibitors of the kinase domain of VEGFR-2, a vital area of research in cancer therapy (Wissner, Floyd, Johnson, Fraser, Ingalls, Nittoli, Dushin, Discafani, Nilakantan, Marini, Ravi, Cheung, Tan, Musto, Annable, Siegel, & Loganzo, 2005).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-ylamino)butane-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-4-3-9(6-14)12-8-1-2-10-11(5-8)16-7-15-10/h1-2,5,9,12-14H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXWYVRNRHWWOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(CCO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004833.png)

![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3004834.png)

![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004837.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3004843.png)

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/no-structure.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3004848.png)

![4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B3004849.png)